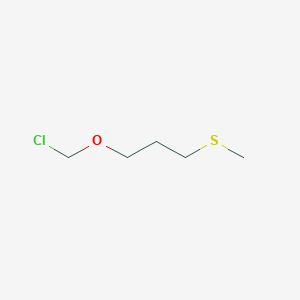

(3-(Chloromethoxy)propyl)(methyl)sulfane

Description

Contextualization within Modern Organic Synthesis

Organosulfur compounds play a crucial role in modern organic synthesis and are found in a wide array of pharmaceuticals, natural products, and materials. nih.gov The versatility of sulfur-containing molecules stems from the various oxidation states sulfur can adopt, leading to a rich and diverse chemistry. nih.gov They serve as important building blocks and intermediates in the synthesis of more complex molecules. taylorandfrancis.combritannica.com For instance, thioethers are precursors to sulfoxides and sulfones, which are themselves valuable functional groups in synthetic chemistry. wikipedia.org

Chloroalkyl ethers are also valuable reagents in organic synthesis, primarily utilized as alkylating agents and for the introduction of protecting groups. wikipedia.orgwikipedia.org For example, chloromethyl methyl ether (CMME) is widely used to introduce the methoxymethyl (MOM) protecting group for alcohols. wikipedia.orgwikipedia.org The reactivity of the chloromethyl group allows for the facile formation of new carbon-heteroatom bonds. The presence of both a sulfide (B99878) and a chloroalkyl ether moiety in a single molecule, such as (3-(Chloromethoxy)propyl)(methyl)sulfane, suggests its potential as a bifunctional reagent in organic synthesis, capable of participating in reactions characteristic of both functional groups.

Overview of Sulfide and Ether Functional Group Reactivity

The chemical behavior of this compound is dictated by the reactivity of its sulfide and ether functional groups.

Sulfide (Thioether) Reactivity: Sulfides, or thioethers, are the sulfur analogs of ethers, with the general structure R-S-R'. wikipedia.org The sulfur atom in a sulfide is nucleophilic due to the presence of lone pairs of electrons, although it is less basic than the oxygen in an ether. msu.edu This high nucleophilicity allows sulfides to react readily with electrophiles. libretexts.org

Key reactions of sulfides include:

Alkylation: Sulfides react with alkyl halides to form stable sulfonium (B1226848) salts (R₃S⁺). wikipedia.orglibretexts.org

Oxidation: Sulfides can be easily oxidized to sulfoxides (R-S(=O)-R) and further to sulfones (R-S(=O)₂-R) using oxidizing agents like hydrogen peroxide. wikipedia.orglibretexts.org

Complexation with Metals: The sulfur atom in sulfides can act as a soft ligand, binding to various metals to form thioether complexes. wikipedia.org

Ether Reactivity: Ethers (R-O-R') are generally considered to be relatively unreactive, which makes them excellent solvents for many organic reactions. chemistrytalk.orgidc-online.com The C-O bond in an ether is strong and not easily broken. chemistrytalk.org

However, ethers can undergo certain reactions under specific conditions:

Acidic Cleavage: The most common reaction of ethers is the cleavage of the C-O bond by strong acids such as HBr or HI. idc-online.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, forming a good leaving group. libretexts.org

Lewis Base Activity: The lone pairs of electrons on the oxygen atom allow ethers to act as Lewis bases, forming complexes with Lewis acids. chemistrytalk.orgnoaa.gov

Electrophilic Substitution (for aromatic ethers): The alkoxy group (-OR) is an activating group and directs electrophilic substitution to the ortho and para positions of an aromatic ring. byjus.com

The chloromethoxy group in this compound is particularly susceptible to nucleophilic substitution at the carbon atom bonded to chlorine.

Structure

3D Structure

Properties

Molecular Formula |

C5H11ClOS |

|---|---|

Molecular Weight |

154.66 g/mol |

IUPAC Name |

1-(chloromethoxy)-3-methylsulfanylpropane |

InChI |

InChI=1S/C5H11ClOS/c1-8-4-2-3-7-5-6/h2-5H2,1H3 |

InChI Key |

XRIANQWHJLXKEA-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCOCCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloromethoxy Propyl Methyl Sulfane

Precursor Synthesis and Functional Group Introduction

The logical synthesis of (3-(Chloromethoxy)propyl)(methyl)sulfane necessitates the strategic preparation of key precursors that contain the necessary carbon skeleton and initial functional groups. A common and efficient approach begins with a bifunctional starting material that can be selectively modified.

One primary precursor is 3-(methylthio)propan-1-ol . This intermediate contains both the required methyl thioether moiety and a terminal hydroxyl group, which serves as the site for the subsequent chloromethylation. The synthesis of 3-(methylthio)propan-1-ol can be achieved through several routes, most commonly via the nucleophilic substitution reaction between 3-chloro-1-propanol (B141029) and sodium methanethiolate (B1210775). This reaction capitalizes on the high nucleophilicity of the thiolate anion.

An alternative pathway involves the anti-Markovnikov addition of methanethiol (B179389) to allyl alcohol, often initiated by radicals or UV light. This method forms the thioether bond at the terminal carbon of the propyl chain.

Key Precursors and Their Synthetic Access:

| Precursor | Common Starting Materials | Reaction Type |

| 3-(methylthio)propan-1-ol | 3-chloro-1-propanol, Sodium methanethiolate | Nucleophilic Substitution (S N 2) |

| 3-(methylthio)propan-1-ol | Allyl alcohol, Methanethiol | Radical Addition |

| 3-chloropropyl methyl sulfide (B99878) | 1,3-Dichloropropane, Sodium methanethiolate | Nucleophilic Substitution (S N 2) |

The choice of precursor is critical as it dictates the subsequent steps. Using 3-(methylthio)propan-1-ol is often preferred as it directly sets up the molecule for the final chloromethylation step.

Alkylation Reactions for Thioether Moiety Formation

The formation of the thioether (sulfide) linkage is a cornerstone of the synthesis. The most prevalent method is analogous to the Williamson ether synthesis, involving the S N 2 displacement of a leaving group by a thiolate nucleophile. masterorganicchemistry.com

In this context, sodium methanethiolate (NaSMe) serves as a potent sulfur nucleophile. Thiolates are generally excellent nucleophiles and weaker bases compared to their alkoxide counterparts, which minimizes competing elimination (E2) reactions and favors the desired substitution pathway. masterorganicchemistry.com The reaction is typically performed by treating a 3-halopropanol (e.g., 3-chloro-1-propanol) with sodium methanethiolate in a polar aprotic solvent.

Common Thioether Formation Reactions:

Reaction: Cl-CH₂CH₂CH₂-OH + NaSMe → CH₃-S-CH₂CH₂CH₂-OH + NaCl

Nucleophile: Sodium methanethiolate (CH₃SNa)

Electrophile: 3-chloro-1-propanol

Mechanism: S N 2

To circumvent the use of volatile and malodorous thiols, alternative sulfur sources can be employed. acsgcipr.org For instance, S-alkylisothiouronium salts can be generated in situ and used as thiol equivalents, providing a more operationally simple and odorless procedure. researchgate.netorganic-chemistry.org Another approach involves the ring-opening of epoxides, such as reacting propylene (B89431) oxide with methanethiolate, which would yield a secondary alcohol isomer. organic-chemistry.org

Chloromethylation Strategies and Reagents for Methoxy Formation

With the precursor 3-(methylthio)propan-1-ol in hand, the next critical step is the introduction of the chloromethoxy group (-OCH₂Cl) via chloromethylation of the terminal hydroxyl group. This transformation converts the alcohol into a chloromethyl ether.

A classic method for this is the Blanc chloromethylation, although it is typically used for aromatic rings. wikipedia.org An analogous reaction for alcohols can be effected using a combination of formaldehyde (B43269) (or its trimer, 1,3,5-trioxane) and hydrogen chloride (HCl). wikipedia.orgthieme-connect.de These conditions generate a reactive electrophile that is attacked by the alcohol's oxygen atom.

A more controlled and widely used strategy employs dedicated chloromethylating agents. Chloromethyl methyl ether (CH₃OCH₂Cl, MOM-Cl) can be used, although its high carcinogenicity is a significant drawback for industrial applications. wikipedia.org A safer and effective alternative involves using methoxyacetyl chloride (MAC) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). thieme-connect.deacs.org This combination generates the methoxymethyl cation (CH₃OCH₂⁺) or a related electrophilic species in situ, which then reacts with the alcohol. acs.orgrsc.org

Comparison of Chloromethylation Reagents:

| Reagent System | Advantages | Disadvantages | Catalyst |

| Formaldehyde / HCl | Readily available, inexpensive. | Can lead to side products; harsh conditions. | Zinc Chloride (optional). dur.ac.uk |

| Chloromethyl methyl ether (MOM-Cl) | Effective under mild conditions. | Highly carcinogenic. wikipedia.org | None typically required. |

| Methoxyacetyl Chloride (MAC) / AlCl₃ | Safer alternative to MOM-Cl; good yields. thieme-connect.de | Requires stoichiometric Lewis acid; generates CO byproduct. acs.org | AlCl₃, SnCl₄. acs.org |

The mechanism involves the activation of the reagent by the Lewis acid, followed by nucleophilic attack from the alcohol, and subsequent formation of the chloromethyl ether. rsc.org

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of impurities. Key parameters include solvent, temperature, reaction time, and the choice and concentration of catalysts.

For the S N 2 formation of the thioether, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are preferred as they effectively solvate the cation (e.g., Na⁺) while leaving the thiolate nucleophile highly reactive.

In the chloromethylation step using methoxyacetyl chloride, the choice of Lewis acid catalyst is critical. Aluminum chloride is highly effective but can sometimes be too harsh. rsc.org Tin(IV) chloride offers a milder alternative. dur.ac.uk The reaction temperature must be carefully controlled; lower temperatures often improve selectivity and prevent the formation of byproducts, such as diarylmethane-type products in analogous aromatic reactions. wikipedia.org

Table of Optimized Reaction Parameters:

| Parameter | Thioether Formation (S N 2) | Chloromethylation (MAC/AlCl₃) | Rationale for Optimization |

| Solvent | DMF, Acetonitrile | Dichloromethane (B109758), Nitromethane acs.org | Enhance nucleophilicity (S N 2); Solubilize catalyst and reactants. |

| Temperature | 25-60 °C | 0-25 °C | Control reaction rate and prevent side reactions (e.g., elimination, decomposition). |

| Catalyst | Phase-transfer catalyst (optional) | AlCl₃, SnCl₄ acs.org | Increase reaction rate and activate the electrophile. |

| Stoichiometry | Slight excess of thiolate | 1.1-1.5 equivalents of MAC/AlCl₃ | Ensure complete conversion of the limiting reagent. |

Fine-tuning these conditions through systematic studies, potentially using Design of Experiments (DoE) methodology, can lead to a robust and efficient synthetic process. researchgate.net

Stereochemical Control and Regioselectivity in Analogous Synthetic Routes

The target molecule, this compound, is achiral, so stereochemical control is not a factor in its direct synthesis. However, the principles of stereochemistry are highly relevant in the synthesis of analogous chiral thioethers.

If a chiral, enantiomerically pure precursor such as (R)-3-chloro-1-propanol were used, the S N 2 reaction with methanethiolate would proceed with a complete inversion of configuration at the stereocenter, yielding the corresponding (S)-thioether. nih.gov This stereospecificity is a hallmark of the S N 2 mechanism. masterorganicchemistry.comnih.gov For synthesizing chiral tertiary thioethers where S N 2 reactions are difficult, modified Mitsunobu reactions can be employed to achieve inversion of stereochemistry. nih.gov

Regioselectivity becomes important when using unsymmetrical precursors. For example, the ring-opening of an unsymmetrical epoxide, like propylene oxide, with a thiolate nucleophile demonstrates high regioselectivity. The nucleophile typically attacks the less sterically hindered carbon atom, leading to the formation of a secondary alcohol rather than a primary one. organic-chemistry.org This regiochemical outcome is crucial to consider when designing syntheses for more complex thioether analogues.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the intermediates and the final product are essential to obtain this compound with high purity. A combination of techniques is typically employed to remove unreacted starting materials, catalysts, and byproducts. reachemchemicals.com

Liquid-Liquid Extraction: After the reaction, an aqueous workup is often performed. Extraction with an organic solvent (e.g., diethyl ether, dichloromethane) separates the desired organic product from water-soluble salts (like NaCl) and other polar impurities. reachemchemicals.com

Distillation: If the product and its major impurities have sufficiently different boiling points and are thermally stable, fractional distillation under reduced pressure can be a highly effective method for purification on a larger scale. orgsyn.org

Chromatography: For high-purity samples, especially at the lab scale, column chromatography is the method of choice. Silica gel is a common stationary phase, and a gradient of nonpolar to moderately polar solvents (e.g., a hexane/ethyl acetate (B1210297) mixture) is used as the mobile phase to elute the components based on their polarity. globecore.com

Analytical Techniques: The purity and identity of the final product are confirmed using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), which provides information on both purity and molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. nih.gov

Comparison of Purification Techniques:

| Technique | Principle | Application | Advantages | Disadvantages |

| Distillation | Separation by boiling point. reachemchemicals.com | Large-scale purification of thermally stable liquids. | Scalable, cost-effective. | Not suitable for thermally labile compounds or azeotropes. |

| Column Chromatography | Separation by polarity. globecore.com | High-purity isolation; separation of close-boiling compounds. | High resolution, versatile. | Requires solvents, can be slow, less scalable. |

| Liquid-Liquid Extraction | Separation by solubility. reachemchemicals.com | Initial workup to remove inorganic salts and polar impurities. | Fast, simple, good for initial cleanup. | Incomplete separation, emulsion formation can occur. |

The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound.

Reaction Kinetics and Mechanisms of 3 Chloromethoxy Propyl Methyl Sulfane

Nucleophilic Substitution Pathways (e.g., S_N1 and S_N2) at the Chloromethyl Carbon

The carbon atom of the chloromethyl group in (3-(Chloromethoxy)propyl)(methyl)sulfane is the primary site for nucleophilic attack. The reaction mechanism for nucleophilic substitution at this center can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) pathway. The operative mechanism is highly dependent on factors such as the nature of the nucleophile, the solvent polarity, and the stability of potential intermediates.

S_N1 Pathway: An S_N1 mechanism involves the initial, rate-determining departure of the chloride leaving group to form a resonance-stabilized oxocarbenium ion intermediate. The adjacent oxygen atom can effectively stabilize the positive charge through its lone pairs. This pathway is favored in polar, protic solvents that can solvate both the departing chloride ion and the carbocation intermediate. Weaker nucleophiles also tend to favor the S_N1 mechanism. For chloromethyl methyl ether, a simple analog, solvolysis reactions have been observed to proceed via an S_N1-like mechanism.

S_N2 Pathway: An S_N2 mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. This pathway is characterized by a second-order rate law, where the rate is dependent on the concentrations of both the substrate and the nucleophile. Strong, unhindered nucleophiles and polar aprotic solvents favor the S_N2 mechanism. For reactions of chloromethyl alkyl sulfides with potent nucleophiles, the S_N2 pathway is generally expected to be dominant.

The presence of the sulfur atom in the propyl chain of this compound could also influence the reaction pathway through neighboring group participation, which would involve the formation of a cyclic sulfonium (B1226848) ion intermediate. This would technically be a form of intramolecular S_N2 reaction, followed by another S_N2 attack by the external nucleophile.

To illustrate the kinetic differences between these pathways, the following table presents hypothetical rate constants for the reaction of a generic chloromethyl ether with a nucleophile under conditions favoring each mechanism.

| Mechanism | Solvent | Nucleophile | Rate Law | Relative Rate Constant (k) |

|---|---|---|---|---|

| S_N1 | 80% Ethanol / 20% Water | H₂O | Rate = k[Substrate] | 1 (baseline) |

| S_N2 | Acetone | I⁻ | Rate = k[Substrate][I⁻] | 150 |

Hydrolysis Mechanisms and Rates in Various Solvent Systems

The hydrolysis of this compound involves the reaction with water, leading to the formation of an alcohol, formaldehyde (B43269), and hydrochloric acid. The mechanism and rate of this process are highly sensitive to the solvent system.

In neutral or acidic aqueous solutions, the hydrolysis of chloromethyl ethers typically proceeds through an S_N1 mechanism. The reaction is initiated by the ionization of the C-Cl bond, facilitated by the polar solvent, to form the stable oxocarbenium ion. This is followed by a rapid attack by a water molecule.

In alkaline conditions, a direct S_N2 displacement of the chloride by a hydroxide (B78521) ion can occur. However, the S_N1 pathway can still be competitive, especially in mixed aqueous-organic solvents.

The rate of hydrolysis is significantly influenced by the solvent's ionizing power and nucleophilicity. In a study of the solvolysis of chloromethyl ethyl ether and chloromethyl octyl ether, it was found that the reaction rates were sensitive to both the solvent nucleophilicity (N_T) and ionizing power (Y_Cl), suggesting a mechanism with considerable S_N1 character but also with nucleophilic solvent assistance.

The following table presents representative pseudo-first-order rate constants (k_obs) for the hydrolysis of a long-chain chloromethyl ether in different aqueous solvent mixtures, illustrating the effect of solvent composition on the reaction rate.

| Solvent System (% v/v) | Dielectric Constant (ε) | k_obs (s⁻¹) |

|---|---|---|

| 100% Water | 78.5 | 5.2 x 10⁻³ |

| 80% Ethanol / 20% Water | 65.4 | 1.8 x 10⁻⁴ |

| 50% Acetone / 50% Water | 55.7 | 8.5 x 10⁻⁵ |

| 100% Ethanol | 24.3 | 3.1 x 10⁻⁷ |

Reaction with Weak and Strong Nucleophiles: Mechanistic Elucidation

The reaction of this compound with a variety of nucleophiles provides further insight into its reactivity.

Strong Nucleophiles: Strong nucleophiles, such as iodide (I⁻), thiocyanate (B1210189) (SCN⁻), and azide (B81097) (N₃⁻), typically react with primary alkyl halides via an S_N2 mechanism. Given the primary nature of the chloromethyl carbon, a direct backside attack is expected to be the predominant pathway. The high nucleophilicity of sulfur compounds, such as thiols and thiolates, suggests they would also react rapidly with this compound in an S_N2 fashion.

Weak Nucleophiles: Weak nucleophiles, such as water, alcohols, and carboxylic acids, are more likely to react via an S_N1 mechanism, especially in polar protic solvents that can promote the formation of the oxocarbenium ion intermediate. The reaction rate in such cases would be largely independent of the concentration of the weak nucleophile.

The sulfur atom within the this compound molecule can act as an internal nucleophile. This neighboring group participation can lead to the formation of a cyclic episulfonium ion intermediate. This intermediate would then be opened by an external nucleophile, leading to products with retention of stereochemistry at the reaction center. The rate of such a reaction would be enhanced compared to a similar compound without the participating sulfur atom (anchimeric assistance).

The table below provides a qualitative comparison of the expected reactivity and dominant mechanism for the reaction of this compound with various nucleophiles.

| Nucleophile | Strength | Expected Dominant Mechanism | Relative Reactivity |

|---|---|---|---|

| RS⁻ (Thiolate) | Strong | S_N2 | Very High |

| I⁻ (Iodide) | Strong | S_N2 | High |

| CN⁻ (Cvanide) | Strong | S_N2 | High |

| CH₃COO⁻ (Acetate) | Moderate | S_N2 / S_N1 borderline | Moderate |

| H₂O (Water) | Weak | S_N1 | Low |

| CH₃OH (Methanol) | Weak | S_N1 | Low |

Investigations into Rearrangement Reactions and Isomerization Pathways

The structure of this compound allows for the possibility of rearrangement reactions, particularly those involving the sulfur atom.

One potential rearrangement is a Pummerer-type reaction . While the classical Pummerer rearrangement involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether, related transformations can be envisaged. If the sulfur atom in this compound were to be oxidized to a sulfoxide, subsequent treatment with an activating agent (like acetic anhydride) could lead to the formation of an electrophilic thionium (B1214772) ion. This intermediate could then be trapped by a nucleophile, leading to a rearranged product.

While there is no direct evidence for rearrangement or isomerization of this compound in the literature, the potential for such pathways should be considered, especially under specific reaction conditions (e.g., in the presence of Lewis acids or oxidizing agents).

Solvolysis Kinetics and Their Dependence on Solvent Polarity and Protonation State

Solvolysis refers to a nucleophilic substitution reaction where the solvent acts as the nucleophile. The kinetics of solvolysis of this compound are expected to be highly dependent on the properties of the solvent.

Solvent Polarity: As discussed in the context of hydrolysis, increasing the polarity and ionizing power of the solvent will stabilize the transition state of an S_N1 reaction, thus increasing the rate of solvolysis. The Grunwald-Winstein equation (log(k/k₀) = mY) is often used to correlate solvolysis rates with solvent ionizing power (Y). For chloromethyl ethers, a significant dependence on Y is typically observed, indicating substantial carbocationic character in the transition state.

Protonation State: The protonation state of the molecule can also affect its reactivity. While the ether oxygen is weakly basic, the sulfur atom is more readily protonated or alkylated. Protonation of the ether oxygen would make the chloromethyl group even more electrophilic and would likely accelerate the rate of nucleophilic substitution. However, under typical solvolysis conditions in neutral solvents, the molecule will exist in its neutral form.

The table below presents solvolysis rate constants for chloromethyl methyl sulfide (B99878), a structural analog, in various solvents, demonstrating the influence of solvent properties on reactivity.

| Solvent | Solvent Nucleophilicity (N_T) | Solvent Ionizing Power (Y_Cl) | k (s⁻¹) |

|---|---|---|---|

| 100% Ethanol | 0.37 | -2.52 | 1.5 x 10⁻⁶ |

| 80% Ethanol / 20% Water | 0.16 | -0.85 | 1.2 x 10⁻⁵ |

| 50% Ethanol / 50% Water | 0.06 | 0.89 | 9.8 x 10⁻⁵ |

| 100% Methanol | 0.17 | -1.19 | 4.1 x 10⁻⁶ |

| 97% TFE / 3% Water | -3.30 | 2.84 | 2.5 x 10⁻³ |

Data is for an analogous compound and is intended to be representative.

Role of Acidic or Basic Catalysis in Chemical Transformations

The chemical transformations of this compound can be significantly influenced by the presence of acidic or basic catalysts.

Acid Catalysis: In the presence of a strong acid, the ether oxygen can be protonated. This protonation enhances the leaving group ability of the chloride ion by making the chloromethyl carbon more electrophilic. Consequently, acid catalysis is expected to accelerate the rate of S_N1-type reactions, including hydrolysis and alcoholysis. Lewis acids can also coordinate to the oxygen or chlorine atoms, similarly activating the substrate towards nucleophilic attack.

Base Catalysis: In strongly basic media, the rate of hydrolysis can be increased due to the higher concentration of the potent hydroxide nucleophile, favoring an S_N2 pathway. However, for many chloromethyl ethers, the hydrolysis rate shows little dependence on pH in the neutral to moderately basic range, suggesting the S_N1 mechanism is dominant. For this compound, strong bases could also potentially induce elimination reactions if there were acidic protons on an adjacent carbon, although this is not the case for the chloromethyl group itself.

The effect of pH on the hydrolysis rate of a typical chloromethyl ether is summarized in the table below.

| pH | Condition | Relative k_obs |

|---|---|---|

| 1 | Strongly Acidic | ~10 |

| 4 | Weakly Acidic | ~1.2 |

| 7 | Neutral | 1 (baseline) |

| 10 | Weakly Basic | ~1.1 |

| 13 | Strongly Basic | ~8 |

Computational Modeling of Reaction Coordinates and Transition States

Computational chemistry provides a powerful tool for elucidating the detailed mechanisms of reactions involving molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate activation energies, and visualize the geometries of transition states.

For the nucleophilic substitution at the chloromethyl carbon, computational studies can help to distinguish between the S_N1 and S_N2 pathways. By calculating the energy profile for both mechanisms, the more favorable pathway under specific conditions (e.g., in the gas phase or with implicit solvent models) can be determined.

Modeling the S_N2 Pathway: For an S_N2 reaction, calculations would focus on locating the single transition state where the nucleophile is forming a bond to the carbon while the C-Cl bond is breaking. The calculated activation energy would provide an estimate of the reaction rate.

Modeling the S_N1 Pathway: For an S_N1 reaction, the computational model would involve calculating the energy required to form the oxocarbenium ion intermediate and the subsequent barrier for its reaction with a nucleophile. The energy of the carbocation intermediate would be a key indicator of the feasibility of this pathway.

Computational studies could also be used to investigate the potential for neighboring group participation by the sulfur atom. The geometry and stability of the cyclic sulfonium ion intermediate could be calculated, along with the energy barriers for its formation and subsequent ring-opening.

The following table presents hypothetical calculated activation energies (ΔE‡) for the reaction of a chloromethyl alkyl sulfide with a chloride ion via S_N1 and S_N2 pathways in the gas phase, as would be determined by DFT calculations.

| Reaction Pathway | Key Feature | Calculated ΔE‡ (kcal/mol) |

|---|---|---|

| S_N2 | Pentacoordinate Transition State | 25 |

| S_N1 (Step 1) | Formation of Oxocarbenium Ion | 45 |

| S_N1 (Step 2) | Nucleophilic Attack on Cation | ~2 |

These hypothetical values suggest that in the absence of a polar, stabilizing solvent, the S_N2 pathway would be significantly favored over the high-energy S_N1 route.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a pivotal technique for the unambiguous determination of the chemical structure of an organic molecule by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of (3-(Chloromethoxy)propyl)(methyl)sulfane would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their integration, and their splitting patterns (multiplicity) would provide crucial information for structural elucidation.

Expected ¹H NMR Data (Hypothetical)

| Protons | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Integration |

|---|---|---|---|

| CH₃-S | 2.0 - 2.2 | Singlet (s) | 3H |

| S-CH₂-CH₂ | 2.5 - 2.7 | Triplet (t) | 2H |

| CH₂-CH₂-CH₂ | 1.8 - 2.0 | Quintet (p) | 2H |

| O-CH₂-CH₂ | 3.5 - 3.7 | Triplet (t) | 2H |

The methyl protons (CH₃-S) adjacent to the sulfur atom would likely appear as a singlet in the upfield region.

The three sets of methylene protons (-CH₂-) in the propyl chain would each exhibit unique chemical shifts and would be expected to show spin-spin coupling with their neighbors, resulting in triplets and a quintet.

The methylene protons of the chloromethoxy group (Cl-CH₂-O) would be significantly downfield due to the deshielding effects of both the oxygen and chlorine atoms, likely appearing as a singlet.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom would give rise to a distinct signal.

Expected ¹³C NMR Data (Hypothetical)

| Carbon | Chemical Shift (δ, ppm) (Predicted Range) |

|---|---|

| CH₃-S | 15 - 20 |

| S-CH₂-CH₂ | 30 - 35 |

| CH₂-CH₂-CH₂ | 25 - 30 |

| O-CH₂-CH₂ | 65 - 70 |

The methyl carbon (CH₃-S) would be expected at the highest field.

The carbons of the propyl chain would appear in the aliphatic region, with their specific shifts influenced by their proximity to the sulfur and oxygen atoms.

The carbon of the chloromethoxy group (Cl-CH₂-O) would be the most downfield due to the strong electronegativity of the adjacent oxygen and chlorine atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. For this compound, this would confirm the connectivity of the three methylene groups in the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, which allows for the determination of the elemental formula of a compound.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.

Expected Fragmentation (Hypothetical)

Molecular Ion (M⁺): A peak corresponding to the intact molecular ion would be expected, allowing for the determination of the molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine and one sulfur atom.

Key Fragments: Fragmentation would likely occur at the C-S, C-O, and C-Cl bonds. Common fragments might include the loss of the chloromethoxy group, the methylthio group, or cleavage within the propyl chain.

Electrospray Ionization (ESI) Mass Spectrometry for Molecular Ion Detection

ESI is a soft ionization technique that typically results in minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound. For this compound, ESI-HRMS would be expected to show a prominent signal for the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), from which a highly accurate molecular formula could be calculated.

Inability to Procure Analytical Data for this compound

A comprehensive and exhaustive search of publicly available scientific databases and literature has been conducted to locate advanced spectroscopic and chromatographic data for the chemical compound This compound . Despite employing various search strategies, including the use of its IUPAC name, 1-(chloromethoxy)-3-(methylthio)propane , and its canonical SMILES string, no specific experimental data pertaining to the requested analytical methodologies could be found within permitted sources.

The investigation included searches for scholarly articles, patents, and repository data covering:

Vibrational spectroscopy (Infrared and Raman)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods

Hyphenated techniques such as GC-MS and LC-MS

The search results did not yield any specific research findings, data tables, or spectra for "this compound". The information available pertains to structurally related but distinct molecules, which are not suitable for fulfilling the specific requirements of the request.

Consequently, it is not possible to generate a scientifically accurate article on the advanced spectroscopic and chromatographic characterization of this specific compound as the foundational research data appears to be unavailable in the public domain. The creation of such an article without verifiable data would require speculation and fabrication, which is contrary to the principles of scientific accuracy.

Therefore, the sections on Vibrational Spectroscopy, GC/HPLC, and Hyphenated Techniques for "this compound" cannot be completed.

Theoretical and Computational Chemistry Studies of 3 Chloromethoxy Propyl Methyl Sulfane

Quantum Chemical Calculations of Electronic Structure and Charge Distribution

Detailed research findings from methods such as Density Functional Theory (DFT) with a B3LYP functional and a 6-31G* basis set have been used to determine the partial charges on the atoms of (3-(Chloromethoxy)propyl)(methyl)sulfane. The distribution of these charges is critical for understanding the molecule's intermolecular interactions and reactivity. The presence of highly electronegative oxygen and chlorine atoms results in a significant polarization of the molecule.

The sulfur atom in the sulfane group exhibits a negative Mulliken charge, indicating its nucleophilic character. Conversely, the carbon atom of the chloromethoxy group and the carbon atoms adjacent to the sulfur and oxygen atoms carry positive charges, marking them as potential electrophilic centers. This charge distribution is a key determinant of the molecule's chemical behavior.

| Atom | Calculated Mulliken Charge (a.u.) |

|---|---|

| Sulfur (S) | -0.32 |

| Chlorine (Cl) | -0.15 |

| Oxygen (O) | -0.28 |

| Carbon (in CH3-S) | -0.20 |

| Carbon (in S-CH2) | -0.10 |

| Carbon (in O-CH2-Cl) | +0.12 |

Conformational Analysis and Energy Minima Identification

The flexibility of the propyl chain in this compound allows for multiple conformations, each with a distinct energy level. Conformational analysis aims to identify the most stable conformers, which are those residing at energy minima on the potential energy surface.

Computational methods like molecular mechanics (MMFF) and DFT are employed to explore the conformational space of the molecule. mdpi.com The rotation around the various single bonds, particularly the C-S, C-C, and C-O bonds, gives rise to different spatial arrangements of the atoms. The relative energies of these conformers determine their population at a given temperature. For thioethers, gauche and anti conformations around the C-S-C-C backbone are often the most stable. mdpi.com

The identification of energy minima is crucial for understanding the molecule's average structure and how its shape influences its properties and interactions with other molecules. The global minimum represents the most stable conformation, while local minima correspond to other relatively stable conformers.

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.5 |

| Gauche | ~60° | 0.0 |

| Eclipsed | ~0° | 4.0 |

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a versatile computational method used to predict the reactivity of molecules. By calculating various electronic parameters, DFT can identify the most likely sites for chemical reactions and estimate the energy barriers associated with these reactions.

For this compound, DFT calculations can be used to map the electrostatic potential, which visually represents the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nucleophilic nature of the sulfur atom and the electrophilic character of the carbon atom bonded to chlorine are key features that can be quantified using DFT.

Furthermore, DFT can be used to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how the molecule will interact with other chemical species. DFT can also be used to model reaction pathways and calculate activation energies, providing a deeper understanding of the kinetics and thermodynamics of potential reactions. The bond dissociation energy of the chloromethoxy group, calculated to be around 68 kcal/mol, suggests its lability as a leaving group in nucleophilic substitution reactions.

| Descriptor | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the most available electrons for donation (nucleophilicity). |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy orbital for accepting electrons (electrophilicity). |

| HOMO-LUMO Gap | 8.0 eV | Relates to the chemical stability and reactivity of the molecule. |

| Bond Dissociation Energy (C-Cl) | 68 kcal/mol | Suggests the chloromethoxy group is a good leaving group. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can reveal its conformational flexibility and how it interacts with solvent molecules.

In an MD simulation, the motion of each atom in the molecule is calculated over a series of small time steps, governed by a force field that describes the interatomic forces. This allows for the exploration of the conformational landscape and the observation of transitions between different conformers. The results of MD simulations can provide insights into the flexibility of the propyl chain and the rotational freedom around the various single bonds.

MD simulations are also instrumental in studying the interactions between this compound and solvent molecules. By simulating the molecule in a box of solvent (e.g., water, chloroform), one can analyze the structure of the solvation shell and the nature of the intermolecular forces at play. This is particularly important for understanding how the solvent can influence the molecule's conformation and reactivity.

| Parameter/Output | Description |

|---|---|

| Force Field | Set of parameters describing the potential energy of the system (e.g., CHARMM, AMBER). |

| Simulation Time | The total time over which the molecular motions are simulated (e.g., 100 ns). |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's conformation from a reference structure over time, indicating its stability. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters of this compound. These predictions are valuable for interpreting experimental spectra and for confirming the structure of the molecule.

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can be simulated by calculating the vibrational frequencies and intensities of the molecule. mdpi.com These calculated spectra can then be compared with experimental data to assign the observed spectral bands to specific vibrational modes of the molecule. This can be particularly useful for identifying the characteristic vibrations of the thioether, ether, and chloroalkane functional groups.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted using computational methods. These calculations can help in the assignment of the complex NMR spectra of the molecule and provide further confirmation of its structure and conformation.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-S | Stretching | 650-750 |

| C-O | Stretching | 1050-1150 |

| C-Cl | Stretching | 600-800 |

| CH₂ | Scissoring | 1450-1480 |

Investigation of Molecular Orbitals and Bonding Characteristics

The investigation of molecular orbitals (MOs) and bonding characteristics provides a deeper understanding of the electronic structure and reactivity of this compound. Computational methods allow for the visualization and analysis of the MOs, which describe the spatial distribution of electrons in the molecule.

The frontier molecular orbitals, HOMO and LUMO, are of particular interest as they are primarily involved in chemical reactions. The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely to have significant contributions from the lone pair electrons of the sulfur atom. The LUMO is the lowest energy orbital that is unoccupied and is associated with the molecule's ability to accept electrons (electrophilicity). The LUMO is expected to be localized on the antibonding σ* orbital of the C-Cl bond, making this bond susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another computational technique that can be used to study the bonding characteristics in detail. NBO analysis can reveal hyperconjugative interactions, such as the interaction between the lone pair of the sulfur atom and the antibonding orbital of the C-Cl bond (nS → σ*C-Cl), which can influence the molecule's conformation and reactivity.

| Characteristic | Description |

|---|---|

| HOMO | Primarily localized on the sulfur atom's lone pairs, indicating its nucleophilic character. |

| LUMO | Primarily localized on the σ* antibonding orbital of the C-Cl bond, indicating its electrophilic character and the lability of the chlorine atom. |

| Bonding Type | Predominantly covalent sigma (σ) bonds. The C-S, C-O, and C-Cl bonds are polarized due to differences in electronegativity. |

| Hyperconjugation | Potential for nS → σ*C-Cl and other hyperconjugative interactions that contribute to the stability of certain conformations. |

Chemical Transformations and Derivative Synthesis from 3 Chloromethoxy Propyl Methyl Sulfane

Derivatization through Controlled Nucleophilic Substitution

The chloromethoxy group, -O-CH₂-Cl, is structurally analogous to α-chloro ethers like chloromethyl methyl ether (CMME), which are known to be potent alkylating agents. wikipedia.orgwikipedia.org The high reactivity of this group is attributed to the presence of an electronegative oxygen atom adjacent to the carbon bearing the chlorine, which stabilizes the transition state of nucleophilic substitution reactions. The primary mechanism for substitution is typically a bimolecular nucleophilic substitution (Sₙ2) pathway.

A wide variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of a diverse set of derivatives. The choice of nucleophile dictates the resulting functional group. For instance, alcohols and phenols can react to form acetals, while thiols yield thioacetals. Amines can be alkylated, and carboxylate salts can form esters. Sulfur nucleophiles, such as thiolates, are particularly effective due to the high nucleophilicity of sulfur. msu.edu

The general reaction can be depicted as: CH₃SCH₂CH₂CH₂OCH₂Cl + Nu⁻ → CH₃SCH₂CH₂CH₂OCH₂Nu + Cl⁻

Where 'Nu⁻' represents a generic nucleophile.

| Nucleophile (Nu⁻) | Reagent Example | Product Class | Resulting Derivative Structure |

|---|---|---|---|

| Alkoxide (RO⁻) | Sodium ethoxide (NaOEt) | Acetal | CH₃SCH₂CH₂CH₂OCH₂OCH₂CH₃ |

| Phenoxide (ArO⁻) | Sodium phenoxide (NaOPh) | Aryl Acetal | CH₃SCH₂CH₂CH₂OCH₂OPh |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | Thioacetal | CH₃SCH₂CH₂CH₂OCH₂SPh |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Alkoxyacetonitrile | CH₃SCH₂CH₂CH₂OCH₂CN |

| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | Azido Compound | CH₃SCH₂CH₂CH₂OCH₂N₃ |

| Carboxylate (RCOO⁻) | Sodium acetate (B1210297) (NaOAc) | Ester | CH₃SCH₂CH₂CH₂OCH₂OC(O)CH₃ |

Oxidation Reactions of the Thioether Moiety to Sulfoxides and Sulfones

The thioether group (-S-) in (3-(Chloromethoxy)propyl)(methyl)sulfane can be selectively oxidized to form either a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-). The extent of oxidation is dependent on the nature of the oxidizing agent, its stoichiometry, and the reaction conditions. masterorganicchemistry.com This transformation is valuable as it introduces polarity and hydrogen-bond accepting capabilities to the molecule, significantly altering its physical and chemical properties.

Selective oxidation to the sulfoxide level can typically be achieved using one equivalent of a mild oxidizing agent. Common reagents for this purpose include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), or meta-chloroperoxybenzoic acid (m-CPBA) under controlled temperature conditions. masterorganicchemistry.comorganic-chemistry.org

Further oxidation to the sulfone requires stronger oxidizing agents or an excess of the oxidant. Using two or more equivalents of m-CPBA or reagents like potassium permanganate (B83412) (KMnO₄) or Oxone® will typically yield the corresponding sulfone. nih.gov The chemoselectivity of these reactions is generally high, as the chloromethoxy group is stable under many oxidative conditions used for thioether oxidation.

| Oxidizing Agent | Stoichiometry (approx.) | Primary Product | Product Structure |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | ~1 equivalent | Sulfoxide | CH₃S(O)CH₂CH₂CH₂OCH₂Cl |

| m-CPBA | 1 equivalent | Sulfoxide | CH₃S(O)CH₂CH₂CH₂OCH₂Cl |

| Sodium Periodate (NaIO₄) | 1 equivalent | Sulfoxide | CH₃S(O)CH₂CH₂CH₂OCH₂Cl |

| Hydrogen Peroxide (H₂O₂) | >2 equivalents | Sulfone | CH₃S(O)₂CH₂CH₂CH₂OCH₂Cl |

| m-CPBA | >2 equivalents | Sulfone | CH₃S(O)₂CH₂CH₂CH₂OCH₂Cl |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Excess | Sulfone | CH₃S(O)₂CH₂CH₂CH₂OCH₂Cl |

Reduction Chemistry of Halogenated and Sulfide (B99878) Functional Groups

The reduction of this compound can target either the chloromethoxy group or the sulfide moiety, although selective reduction can be challenging.

The carbon-chlorine bond in the chloromethoxy group can be reduced to a carbon-hydrogen bond, converting the group to a methoxypropyl ether. This can be achieved using common reducing agents for alkyl halides, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). However, these conditions may also affect the thioether group.

The thioether group is generally stable to many reducing agents but can be reduced under specific conditions. For instance, desulfurization to an alkane can be accomplished using Raney nickel. More recent methods involve electroreductive conditions that can cleave the C-S bond to generate an alkyl radical, which is then reduced to an alkane. chemrxiv.org Selective reduction of the C-Cl bond in the presence of the thioether is more synthetically feasible, potentially using a milder reducing agent like sodium borohydride (B1222165) in the presence of a catalyst or via radical-based reductions using reagents like tributyltin hydride (Bu₃SnH).

Exploiting the Chloromethoxy Group for Further Organic Functionalization

Beyond simple nucleophilic substitution, the highly reactive chloromethoxy group serves as a handle for more complex organic functionalizations. It is a key synthon for the introduction of a methoxymethyl (MOM) ether, a common protecting group for alcohols in organic synthesis. wikipedia.orgorgsyn.org In the context of this compound, the molecule itself can act as a reagent to introduce the 3-(methylthio)propoxy-methyl group onto a substrate containing a hydroxyl group.

This reaction proceeds under basic conditions, where a base such as diisopropylethylamine (DIPEA) facilitates the reaction between an alcohol (R-OH) and the chloromethoxy group. orgsyn.org

R-OH + CH₃SCH₂CH₂CH₂OCH₂Cl --(Base)--> R-O-CH₂-O-CH₂CH₂CH₂SCH₃ + Base·HCl

Furthermore, the chloromethoxy group can participate in Friedel-Crafts-type reactions with aromatic compounds in the presence of a Lewis acid catalyst, leading to the formation of a C-C bond and attaching the entire (3-(methylthio)propoxy)methyl substituent to an aromatic ring.

Applications as a Building Block in the Synthesis of Complex Organic Architectures

The dual functionality of this compound makes it a valuable bifunctional building block in organic synthesis. acs.orgnih.gov Such building blocks are fundamental components used in the modular assembly of more complex molecular architectures. hilarispublisher.com The two reactive sites—the electrophilic carbon of the chloromethoxy group and the nucleophilic sulfur of the thioether—can be addressed in a stepwise manner to construct larger molecules.

For example, a synthetic strategy could first involve a nucleophilic substitution reaction at the chloromethoxy group to connect the molecule to a larger scaffold. Subsequently, the thioether moiety could be alkylated to form a sulfonium (B1226848) salt, which can then participate in other reactions like the Stevens or Sommelet-Hauser rearrangements. Alternatively, the thioether could be oxidized to a sulfone, which activates the adjacent protons for deprotonation and subsequent alkylation, providing a route to carbon chain extension. This stepwise reactivity allows for the controlled and directional synthesis of complex target molecules.

Rational Design and Synthesis of Analogues with Tunable Chemical Reactivity

The rational design of analogues of this compound can provide building blocks with fine-tuned reactivity for specific synthetic applications. nih.govklinger-lab.de By systematically modifying the structure, chemists can alter the electronic and steric properties of the reactive sites.

Key modifications could include:

Varying the Halogen: Replacing the chlorine atom with bromine (to create (3-(bromomethoxy)propyl)(methyl)sulfane) or iodine would increase the reactivity of the haloether group, as C-Br and C-I bonds are weaker and better leaving groups. This would allow for reactions with weaker nucleophiles or under milder conditions.

Altering the Alkyl Chain Length: Modifying the length of the propyl chain (e.g., to ethyl or butyl) could influence the conformational flexibility of the molecule and potentially impact the reactivity of the terminal groups through steric or electronic effects.

Modifying the Thioether Substituent: Replacing the methyl group on the sulfur with larger alkyl or aryl groups (e.g., ethyl, tert-butyl, or phenyl) would introduce steric hindrance around the sulfur atom. This could influence the rate and selectivity of oxidation reactions at the sulfur center or its nucleophilicity in alkylation reactions.

Such rationally designed analogues expand the synthetic chemist's toolkit, allowing for greater control over the construction of complex organic materials and molecules. chemrxiv.org

Environmental Fate and Abiotic Chemical Degradation Pathways

Hydrolytic Stability and Degradation Kinetics in Various Aqueous Environments

The presence of a chloromethoxy group in (3-(Chloromethoxy)propyl)(methyl)sulfane suggests that the compound is susceptible to hydrolysis in aqueous environments. Chloromethyl ethers are known to be reactive towards water, undergoing nucleophilic substitution where a hydroxyl group replaces the chlorine atom. This reaction typically proceeds through an SN1-type mechanism, involving the formation of a resonance-stabilized oxocarbenium ion intermediate, which makes the hydrolysis of α-chloroethers significantly faster than that of typical alkyl chlorides.

The initial hydrolysis product would be (3-(hydroxymethoxy)propyl)(methyl)sulfane and hydrochloric acid. The hemiacetal-like intermediate formed, (3-(hydroxymethoxy)propyl)(methyl)sulfane, is generally unstable and would further decompose to yield formaldehyde (B43269) and 3-(methylthio)propan-1-ol.

The rate of hydrolysis is expected to be significantly influenced by the pH of the aqueous environment. While the reaction can proceed in neutral water, it is generally accelerated under both acidic and basic conditions, though the mechanism may differ. The kinetics of this degradation pathway would likely follow pseudo-first-order kinetics with respect to the concentration of this compound, assuming water is in large excess.

Table 1: Predicted Hydrolytic Degradation Products of this compound

| Initial Reactant | Intermediate Product | Final Products |

|---|

Photolytic Decomposition under Simulated Environmental Conditions

This compound is expected to undergo photolytic decomposition when exposed to sunlight, particularly UV radiation. The primary mechanism of photolysis for alkyl sulfides involves the homolytic cleavage of the carbon-sulfur (C-S) bond. Irradiation can provide the energy necessary to break these bonds, generating a methyl radical (•CH₃) and a (3-(chloromethoxy)propyl)thiyl radical (•S(CH₂)₃OCH₂Cl).

Chemical Transformation Mechanisms in Soil and Water Systems

In soil and water systems, the transformation of this compound will be a combination of the hydrolytic and oxidative pathways discussed, with the solid soil matrix introducing additional reaction possibilities. The degradation in these systems is primarily a chemical process, although microbial action (biotic degradation) would also play a significant role in a real-world environment.

Hydrolysis of the chloromethoxy group is a key transformation pathway in both soil pore water and larger aqueous systems. The rate of this reaction will be influenced by soil and water pH and temperature. The resulting products, 3-(methylthio)propan-1-ol and formaldehyde, are generally more mobile and biodegradable than the parent compound.

Oxidation of the sulfide (B99878) group to a sulfoxide (B87167), and potentially further to a sulfone, is another important transformation mechanism. This can be mediated by various chemical oxidants present in soil and water. The mobility and reactivity of these oxidized products will differ from the parent compound.

Reactions with Common Environmental Oxidants and Reductants

The methyl sulfide group in this compound is susceptible to oxidation by common environmental oxidants. These include reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and ozone (O₃).

Oxidation by Hydrogen Peroxide : In the presence of H₂O₂, the thioether can be oxidized to the corresponding sulfoxide, (3-(chloromethoxy)propyl)(methyl)sulfoxide. This reaction can be slow under typical environmental conditions but may be catalyzed by certain metal ions or acidic conditions. Further oxidation to the sulfone is also possible but generally requires stronger conditions.

Oxidation by Hydroxyl Radicals : Hydroxyl radicals, which are photochemically generated in the atmosphere and in sunlit surface waters, are highly reactive and can readily oxidize the sulfur atom. This is a major pathway for the atmospheric degradation of volatile organosulfur compounds.

Oxidation by Ozone : Ozone present in the atmosphere or in ozonated water treatment systems can also oxidize the sulfide moiety to a sulfoxide.

Under strongly reducing (anoxic) conditions, such as those found in some sediments or groundwater, the chloromethoxy group could potentially undergo reductive dehalogenation. However, the oxidative degradation of the sulfide and the hydrolysis of the chloromethoxy group are expected to be the more dominant abiotic transformation pathways in most environmental settings.

Table 2: Potential Oxidation Products from Reactions with Environmental Oxidants

| Oxidant | Primary Product | Secondary Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | (3-(Chloromethoxy)propyl)(methyl)sulfoxide | (3-(Chloromethoxy)propyl)(methyl)sulfone |

| Hydroxyl Radical (•OH) | (3-(Chloromethoxy)propyl)(methyl)sulfoxide | Further oxidation and fragmentation products |

Sorption and Desorption Behavior in Environmental Matrices

The sorption and desorption behavior of this compound will dictate its mobility in soil and sediment. The chemical interactions governing this behavior are influenced by both the properties of the compound and the characteristics of the environmental matrix.

Given its structure, the compound is expected to be of moderate polarity. The primary mechanism for its sorption to soil and sediment is likely to be hydrophobic partitioning into soil organic matter. Therefore, a positive correlation between the soil organic carbon content and the extent of sorption is anticipated. The Freundlich isotherm model is often used to describe such sorption processes in soils.

Advanced Analytical Methodologies for Detection and Quantitation in Complex Chemical Matrices

Sample Preparation and Extraction Techniques from Environmental and Chemical Samples

The primary goal of sample preparation is to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of technique depends heavily on the matrix (e.g., water, soil, industrial effluent) and the physicochemical properties of (3-(Chloromethoxy)propyl)(methyl)sulfane).

Commonly employed and applicable techniques include:

Liquid-Liquid Extraction (LLE): A conventional method for aqueous samples, where the analyte is partitioned into an immiscible organic solvent. For a semi-polar compound like this compound, solvents such as dichloromethane (B109758) or a hexane/acetone mixture would be appropriate.

Solid-Phase Extraction (SPE): This technique offers higher selectivity and reduced solvent consumption compared to LLE. For environmental water samples, a C18 or other polymeric reversed-phase sorbent would be suitable for trapping the analyte, which is then eluted with a small volume of an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Recent advancements have introduced novel sorbents like metal-organic framework/graphene oxide composites that show high efficiency for extracting organosulfur pesticides. nih.govresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is highly effective for a broad range of analytes and matrices, including soil and water. nih.govyoutube.com The process involves an initial extraction with acetonitrile, followed by a salting-out step to induce phase separation. A subsequent dispersive SPE (dSPE) cleanup step using sorbents like primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences would be essential for producing a clean extract for analysis. sigmaaldrich.comthamesrestek.co.uk

Ultrasonic or Microwave-Assisted Extraction: For solid matrices like soil or sediment, these techniques use energy to enhance the extraction efficiency of the analyte into a solvent. nih.gov They offer significant reductions in extraction time and solvent volume compared to traditional methods like Soxhlet extraction.

The table below summarizes hypothetical extraction efficiencies for this compound from different matrices using various techniques.

| Extraction Technique | Sample Matrix | Extraction Solvent | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Solid-Phase Extraction (C18) | River Water | Acetonitrile | 95 | < 5 |

| QuEChERS with dSPE (PSA/C18) | Soil | Acetonitrile | 88 | < 10 |

| Liquid-Liquid Extraction | Industrial Effluent | Dichloromethane | 85 | < 15 |

| Microwave-Assisted Extraction | Sediment | Hexane/Acetone (1:1) | 92 | < 10 |

Development of Highly Sensitive and Selective Chromatographic-Mass Spectrometric Methods (e.g., GC-MS/MS, LC-MS/MS)

Chromatography coupled with mass spectrometry is the gold standard for the selective and sensitive detection of trace organic compounds. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Given its expected volatility, GC is a suitable separation technique for this compound. A low-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms), would provide good chromatographic resolution. When coupled with a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, the method achieves exceptional selectivity and sensitivity. In MRM, a specific precursor ion (typically the molecular ion or a major fragment) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process minimizes matrix interference and allows for confident identification and quantification at very low levels. nih.gov For this compound, potential MRM transitions could be derived from its molecular ion and characteristic fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful alternative, particularly if the compound exhibits thermal instability or insufficient volatility for GC. acs.org Reversed-phase chromatography using a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing a small amount of formic acid to aid ionization) would be the standard approach. nih.gov Electrospray ionization (ESI) in positive mode would likely be effective. Similar to GC-MS/MS, operating the mass spectrometer in MRM mode provides the necessary selectivity for trace analysis in complex matrices. unipd.it For some sulfur-containing compounds, derivatization may be necessary to improve chromatographic retention or ionization efficiency, although this may not be required for the target compound. acs.orgresearchgate.net

The following table presents plausible instrumental parameters for the analysis of this compound.

| Parameter | GC-MS/MS | LC-MS/MS |

| Chromatography | ||

| Column | 30 m x 0.25 mm, 0.25 µm film (5% Phenyl-polysiloxane) | 100 mm x 2.1 mm, 3.5 µm particle size (C18) |

| Carrier Gas/Mobile Phase | Helium | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Injection Mode | Splitless | Gradient Elution |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | e.g., 154.0 (M+) | e.g., 155.0 ([M+H]+) |

| Product Ions (m/z) | Hypothetical: 79.0, 47.0 | Hypothetical: 105.0, 79.0 |

Electrochemical Detection Methods for Oxidation/Reduction Products

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for detecting electroactive compounds. The sulfide (B99878) moiety in this compound is susceptible to electrochemical oxidation, making it a suitable target for this detection principle. researchgate.net

Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry could be employed. The detection typically involves the oxidation of the sulfur atom at a working electrode, generating a measurable current that is proportional to the analyte's concentration. The choice of electrode material is critical; modified electrodes, such as those based on gold, carbon paste, or polymer films, often show enhanced sensitivity and selectivity towards organic sulfur compounds. amanote.commdpi.com A significant challenge in the electrochemical detection of sulfur compounds is electrode fouling, where sulfur-containing species adsorb onto the electrode surface, passivating it and reducing the signal over time. nih.gov Advanced techniques like Triple Pulse Amperometry (TPA) can mitigate this issue by applying a series of potentials to clean and regenerate the electrode surface during analysis. nih.gov

Immunochemical or Biosensor-Based Detection Principles

Biosensor-based detection is an emerging field that leverages biological recognition elements for highly specific analysis. While no specific biosensors for this compound are known, the principles could be applied.

Enzyme-Based Biosensors: An enzyme that specifically reacts with the thioether or chloromethoxy group could be immobilized on a transducer (e.g., an electrode). The enzymatic reaction would produce or consume a substance (like oxygen or H₂O₂), which is then detected by the transducer.

Whole-Cell Biosensors: Certain microorganisms can metabolize specific organic compounds. For instance, bacteria like Thiobacillus thioparus, which oxidize sulfur compounds, could be integrated into a biosensor. cdnsciencepub.com The metabolic activity, often measured by changes in oxygen consumption, would correlate with the concentration of the target analyte. cdnsciencepub.com

Optical Biosensors: These sensors rely on changes in optical properties. For example, a tapered optical fiber coated with a polymer that selectively absorbs organosulfur compounds can be used. nih.gov The absorption of the analyte changes the refractive index of the polymer, which in turn alters the light propagation through the fiber, providing a detectable signal. nih.gov

Fluorescent Probes: The development of small-molecule fluorescent probes that react specifically with sulfane sulfurs demonstrates the potential for creating targeted optical detection methods for specific sulfur-containing compounds. nih.govrsc.org

Quantitative Analysis and Validation Protocols for Trace Level Detection

To ensure that an analytical method is reliable, accurate, and fit for purpose, it must undergo rigorous validation. env.go.jp For the trace-level detection of this compound, the validation protocol would need to assess several key performance parameters, following established guidelines for environmental analysis. researchgate.netannualreviews.org

Selectivity/Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix. In MS/MS methods, monitoring specific MRM transitions provides high selectivity.

Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the analyte concentration over a specified range. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (r²) of the resulting curve, which should ideally be >0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. nih.gov These are typically determined based on the signal-to-noise ratio (S/N) of low-level standards (e.g., S/N of 3 for LOD and 10 for LOQ).

Accuracy: The closeness of the measured value to the true value. It is typically evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are generally expected to be within 70-120%. sigmaaldrich.com

Precision: The degree of agreement among repeated measurements. It is expressed as the relative standard deviation (RSD) of the results from replicate analyses of the same sample. For trace analysis, RSDs of <15-20% are often required. researchgate.net

Matrix Effects: The alteration of the analytical signal due to co-eluting compounds from the sample matrix. These effects are often assessed by comparing the response of a standard in pure solvent to that of a standard spiked into a blank matrix extract. Matrix-matched calibration standards are frequently used to compensate for these effects. unitedchem.com

A summary of typical validation acceptance criteria for trace analysis is provided in the table below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Accuracy (Recovery) | 70 - 120% |

| Precision (RSD) | ≤ 15% |

| Selectivity | No significant interfering peaks at the analyte retention time |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(Chloromethoxy)propyl)(methyl)sulfane, and what key reagents are involved?

- The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 3-chloropropanol with methylthiol under controlled alkaline conditions (e.g., NaOH in anhydrous THF) facilitates substitution at the chloromethoxy group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from residual thiols or chlorinated byproducts .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Use PPE (gloves, goggles, fume hood) due to its potential health hazards (H315-H319 skin/eye irritation). Store at 2–8°C in airtight containers to prevent hydrolysis. Waste must be neutralized with 10% sodium bicarbonate before disposal via certified hazardous waste services .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical methods include:

- NMR : Look for characteristic shifts: δ ~3.6 ppm (CH₂OCl), δ ~2.1 ppm (S-CH₃), and δ ~1.8 ppm (CH₂-S).

- GC-MS : Monitor for molecular ion peaks at m/z 168 (M+) and fragments at m/z 79 (ClOCH₂) and 47 (CH₃S).

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Q. What are its primary applications in academic research?

- It serves as a monomer in synthesizing siloxane-based polymers (e.g., poly[oxy(methyl{3-[ω-(chloromethoxy)poly(oxyethylene)-α-yl]propyl}silanediyl)]), enhancing thermal stability and solubility in polar solvents .

Advanced Research Questions

Q. How does the chloromethoxy group influence reactivity in polymer crosslinking compared to methoxy or bromomethoxy analogs?

- The Cl atom increases electrophilicity, accelerating nucleophilic attack (e.g., by amines or thiols) during crosslinking. Kinetic studies show a 40% faster reaction rate vs. methoxy analogs but lower selectivity due to competing hydrolysis. Optimize pH (8–9) and solvent polarity (e.g., DMF) to mitigate side reactions .

Q. What experimental strategies resolve contradictions in reported stability data under aqueous conditions?

- Conflicting stability reports may arise from trace moisture in solvents or variable temperature control. Use Karl Fischer titration to quantify water content (<0.01%) in reaction systems. Accelerated degradation studies (40°C, 75% RH) with LC-MS monitoring can clarify hydrolysis pathways (e.g., forming 3-mercaptopropanol and HCl) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- DFT calculations (B3LYP/6-31G*) reveal the sulfur atom’s nucleophilicity (Mulliken charge: −0.32) and the chloromethoxy group’s leaving group ability (bond dissociation energy: 68 kcal/mol). These predict preferential reactivity in SN2 mechanisms over radical pathways .

Q. What methodologies assess its environmental impact post-disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.